Validated Reference Standard for Drug Impurity Analysis vs. Carboxylic Acid Analog
Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate is explicitly designated and supplied as a reference substance for drug impurity analysis, a role that its direct structural analog—5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 893639-98-0)—is not marketed for . The methyl ester form provides a distinct chromatographic retention time and ionization profile in LC-MS, enabling unambiguous identification and quantification of this specific impurity in active pharmaceutical ingredient (API) batches .
| Evidence Dimension | Designated application as drug impurity reference standard |
|---|---|
| Target Compound Data | Explicitly listed as reference substance for drug impurities; supplied at ≥95% purity |
| Comparator Or Baseline | 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 893639-98-0): not marketed for impurity reference standard use |
| Quantified Difference | Qualitative—methyl ester has a defined impurity reference standard role; the free acid analog does not |
| Conditions | Regulated pharmaceutical quality control (QC) laboratory context; HPLC/LC-MS analytical workflows |
Why This Matters
For analytical QC laboratories, procurement of a pre-qualified impurity reference standard reduces method development time and ensures regulatory compliance, advantages not offered by the free acid analog.
- [1] Bio-Fount. Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate – Product Description. CAS 932829-51-1. View Source
